molecular formula C9H10BrClO B1525588 2-Bromo-4-chloro-1-isopropoxybenzene CAS No. 201849-19-6

2-Bromo-4-chloro-1-isopropoxybenzene

Cat. No. B1525588
M. Wt: 249.53 g/mol
InChI Key: QAUSOWDJGCCCRE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO . It has a molecular weight of 249.53 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-1-isopropoxybenzene is 1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine (Br), chlorine (Cl), and isopropoxy (C3H7O) substituents.


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-1-isopropoxybenzene is a liquid at room temperature . It has a molecular weight of 249.53 g/mol .

Scientific Research Applications

Polymerization and End-Quenching Applications

Alkoxybenzenes, including compounds like 2-Bromo-4-chloro-1-isopropoxybenzene, are utilized in the end-quenching of polyisobutylene polymerizations. These compounds are effective in TiCl4-catalyzed quasiliving isobutylene polymerizations, allowing for direct chain end functionalization. This process is significant for the development of various polymeric materials with specific end-groups, which can be used in coatings, adhesives, and other specialized polymer applications (Morgan, Martínez-Castro, & Storey, 2010).

Halogenation Processes

2-Bromo-4-chloro-1-isopropoxybenzene is also relevant in the field of ring halogenation of polyalkylbenzenes. The process of halogenation is crucial in organic chemistry, particularly in the synthesis of various halogenated compounds. This process can be used to prepare mixed halogenated compounds, which are essential in the production of pharmaceuticals, agrochemicals, and other chemical intermediates (Bovonsombat & Mcnelis, 1993).

Environmental Impact Studies

In environmental science, research involving halogenated methoxybenzenes, such as 2-Bromo-4-chloro-1-isopropoxybenzene, focuses on their presence in the marine troposphere and their origins, whether biogenic or anthropogenic. This research is crucial in understanding the environmental distribution and impact of organohalogens, which are significant in the context of pollution and atmospheric chemistry (Führer & Ballschmiter, 1998).

Chemical Reactivity and Synthesis Applications

2-Bromo-4-chloro-1-isopropoxybenzene is involved in various chemical reactivity studies, including its use in [3 + 2] cycloaddition reactions. This kind of research is integral to the field of synthetic chemistry, where such reactions are employed to create complex molecules for pharmaceuticals, materials science, and nanotechnology (El Idrissi et al., 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-bromo-4-chloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSOWDJGCCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718194
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-isopropoxybenzene

CAS RN

201849-19-6
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ratushnyy - 2019 - search.proquest.com
This thesis consists of three parts. The first part describes the development of the mild, visible light-induced palladium-catalyzed hydrogen atom translocation/atom-transfer radical …
Number of citations: 2 search.proquest.com

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